molecular formula C25H26N2O3S B14119226 1-(4-tert-butylbenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(4-tert-butylbenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14119226
M. Wt: 434.6 g/mol
InChI Key: UXDAJLLUWAQGOP-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 4-tert-butylbenzyl group and a 4-ethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidine core.

    Substitution Reactions: The core is then subjected to substitution reactions to introduce the 4-tert-butylbenzyl and 4-ethoxyphenyl groups. These reactions often require the use of strong bases or acids as catalysts and may involve heating or refluxing to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylbenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-tert-butylbenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-tert-butylbenzyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 1-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

1-(4-tert-butylbenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethoxyphenyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds.

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H26N2O3S/c1-5-30-20-12-10-19(11-13-20)27-23(28)22-21(14-15-31-22)26(24(27)29)16-17-6-8-18(9-7-17)25(2,3)4/h6-15H,5,16H2,1-4H3

InChI Key

UXDAJLLUWAQGOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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